molecular formula C14H16N2O3 B1295658 ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 53720-95-9

ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B1295658
CAS RN: 53720-95-9
M. Wt: 260.29 g/mol
InChI Key: RPGUZVBNBVXTFL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H16N2O3 . The InChI string is InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16(13(17)12(11)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 . The canonical SMILES string is CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)N .


Physical And Chemical Properties Analysis

The physical properties of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate include a melting point of 147-149°C, a boiling point of 462.2°C at 760 mmHg, and a density of 1.3 g/cm3. It has a molecular weight of 260.29 g/mol and a solubility of 8.5 mg/L in water. The compound is also stable under normal conditions and does not decompose easily.

Scientific Research Applications

Antiviral Research

Derivatives of this compound have been studied for their antiviral properties, particularly against HIV. The pyrrole subunit present in this compound is known to inhibit reverse transcriptase and cellular DNA polymerases protein kinases, which are crucial in antiviral drug development .

Anti-inflammatory and Analgesic Applications

The pyrrole moiety is also associated with anti-inflammatory and analgesic activities. Compounds containing this unit have been evaluated for their effectiveness in reducing inflammation and pain, which is significant for developing new treatments .

Antitumor Agents

Research has indicated that pyrrole derivatives can act as antitumor agents. This compound could be used to synthesize new molecules that exhibit cytotoxic activity against various cancer cell lines, contributing to cancer therapy advancements .

properties

IUPAC Name

ethyl 4-amino-1-benzyl-5-oxo-2H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16(13(17)12(11)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGUZVBNBVXTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290155
Record name Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

CAS RN

53720-95-9
Record name 53720-95-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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